molecular formula C8H7NaO3S B7949663 sodium;2-phenylethenesulfonate

sodium;2-phenylethenesulfonate

Cat. No.: B7949663
M. Wt: 206.20 g/mol
InChI Key: MNCGMVDMOKPCSQ-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-phenylethenesulfonate” is known as Argatroban. It is a small molecule anticoagulant and direct thrombin inhibitor. Argatroban is prominently used in research focused on its role as a direct thrombin inhibitor, making it valuable in studies aimed at understanding the regulation of coagulation pathways and thrombin’s role in clot formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Argatroban is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthetic route typically involves the protection and deprotection of functional groups, peptide bond formation, and purification steps to obtain the final product with high purity .

Industrial Production Methods

Industrial production of Argatroban involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Argatroban undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Argatroban include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Argatroban, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Argatroban exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of clot formation and is particularly useful in conditions where excessive clotting is a concern .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Argatroban include:

Uniqueness of Argatroban

Argatroban is unique due to its specific binding to thrombin and its ability to inhibit thrombin activity without requiring activation by other enzymes. This makes it a valuable tool in both research and clinical settings for managing thrombotic disorders .

Properties

IUPAC Name

sodium;2-phenylethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGMVDMOKPCSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.